molecular formula C6H8ClF3O4S B1382918 Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate CAS No. 1803598-32-4

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate

Cat. No.: B1382918
CAS No.: 1803598-32-4
M. Wt: 268.64 g/mol
InChI Key: SBPCUYHLMPLYAI-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is an organosulfur compound that contains both a chlorosulfonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutanoate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction scheme is as follows:

Ethyl 4,4,4-trifluorobutanoate+Chlorosulfonic acidEthyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate\text{Ethyl 4,4,4-trifluorobutanoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Ethyl 4,4,4-trifluorobutanoate+Chlorosulfonic acid→Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiols.

    Reduction Reactions: Products include sulfonamides and thiols.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Scientific Research Applications

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate involves the reactivity of the chlorosulfonyl group and the trifluoromethyl group. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic and steric properties to the molecule. These properties make the compound useful in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutyrate
  • Ethyl 3-(chlorosulfonyl)-4,4,4-trifluoropentanoate
  • Ethyl 3-(chlorosulfonyl)-4,4,4-trifluoropropanoate

Uniqueness

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is unique due to the presence of both the chlorosulfonyl group and the trifluoromethyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O4S/c1-2-14-5(11)3-4(6(8,9)10)15(7,12)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPCUYHLMPLYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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